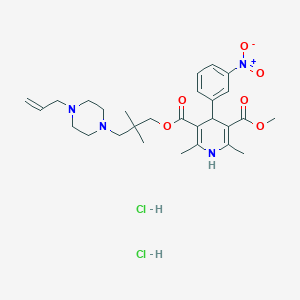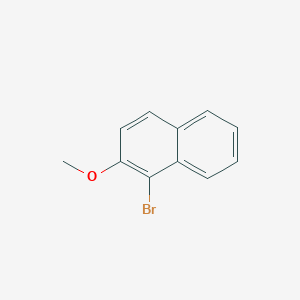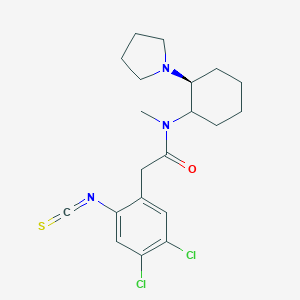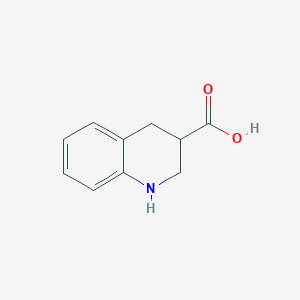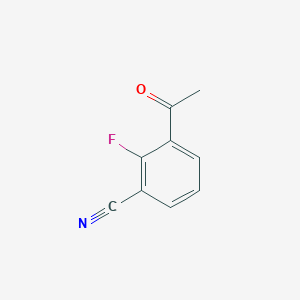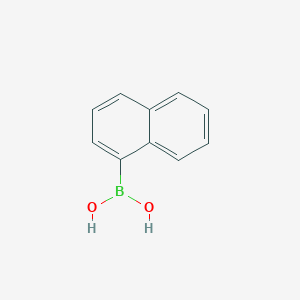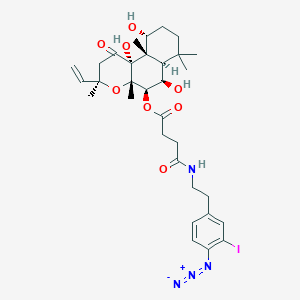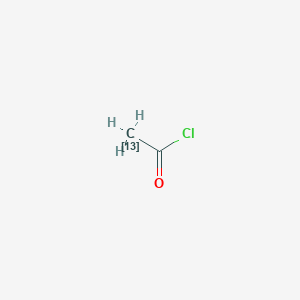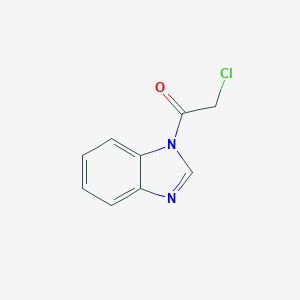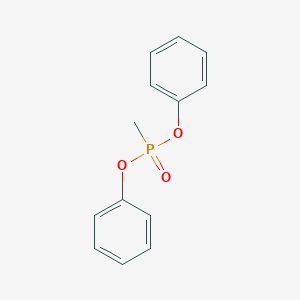
二苯甲基膦酸酯
描述
Synthesis Analysis
Diphenyl methylphosphonate and its derivatives are synthesized through various methods. One approach involves the reaction of pyridine-3-carboxaldehyde with benzidine and triphenylphosphite in the presence of titanium tetrachloride as a catalyst, yielding diphenyl (4′-(Aryldiazenyl)biphenyl-4-ylamino)(pyridin-3-yl)methylphosphonate in high yield. This method has been used to produce azo dyes for dyeing polyester fabrics, demonstrating the compound's versatility in synthesis applications (Abdel-megeed et al., 2013).
Molecular Structure Analysis
The molecular structure of diphenyl methylphosphonate derivatives has been detailed through various spectroscopic techniques, including IR, NMR, and mass spectral data. These studies confirm the structures of synthesized compounds and their purity, facilitating the understanding of their molecular configurations and the potential for antimicrobial activities (Abdel-megeed, El‐Hiti, Badr, & Azaam, 2013).
Chemical Reactions and Properties
Diphenyl methylphosphonate and its derivatives engage in various chemical reactions, including the formation of azo dyes and the synthesis of β-lactams from β-amino acids. These reactions underscore the compound's reactivity and utility in producing a range of chemical entities with potential applications across different domains, including antimicrobial agents (Ueda & Mori, 1992).
科学研究应用
结构研究:二苯1-(3-苯硫脲基)丙基膦酸酯用于结构研究,特别是表征分叉受体氢键 (Chęcińska & Grabowski,2005)。
潜在治疗应用:二苯N-芳基氨基(吡咯-2-基)甲基膦酸酯具有潜在的抗癌、抗病毒、抗菌、抗真菌或除草剂活性,但其生态毒性需要评估 (Lewkowski 等,2017)。
前列腺特异性抗原抑制剂:二苯α-氨基烷基膦酸酯衍生物充当前列腺特异性抗原 (PSA) 的有效抑制剂,表明在靶向前列腺肿瘤进展中的 PSA 中的潜在用途 (Kojtari 等,2014;Ji 等,2015)。
金属回收的螯合系统:二苯甲基膦酸酯可以用作回收战略金属的螯合系统 (Dougourikoye 等,2020)。
植物中油体动员的抑制剂:它阻止了拟南芥中预先存在的油体的分解,导致三酰甘油的保留和酰基辅酶 A 的积累 (Brown 等,2013)。
在聚酯中作为分散染料的应用:二苯(4'-氨基联苯-4-基氨基)(吡啶-3-基)甲基膦酸酯已应用于聚酯中作为分散染料,提高了它们的牢度 (Abdel-megeed 等,2013)。
医学中的 DPP IV 抑制剂:二苯甲基膦酸酯 (11e) 的 4-乙酰氨基取代衍生物显示出作为 DPP IV 抑制剂的高效力,在人外周血单核细胞中具有低细胞毒性 (Belyaev 等,1999)。
抗癌活性:它对乳腺癌细胞系 (MCF7) 表现出显着的抗癌活性,并显示出作为抗氧化剂和抗癌剂的希望 (Awad 等,2018;Awad 等,2019)。
抗菌活性:二苯甲基膦酸酯已显示出对各种细菌和真菌的抗菌活性,包括大肠杆菌、枯草芽孢杆菌、金黄色葡萄球菌、白色念珠菌和酿酒酵母 (Abdel-megeed 等,2012;Abdel-megeed 等,2013)。
燃料电池应用:与二苯甲基膦酸酯相关的苯膦酸功能化聚[芳氧基磷腈]已被考虑用作燃料电池中的质子传导膜 (Allcock 等,2002)。
合成化学:已经开发出一种改进的合成二苯α-(二乙氧基硫代膦酰氨基)甲基膦酸酯的方法,这对于化学合成很重要 (Miao 等,2006)。
安全和危害
Diphenyl methylphosphonate should be handled with care to avoid contact with skin and eyes. It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice .
未来方向
Diphenyl methylphosphonate has been shown to be an effective catalyst for the synthesis of fatty acids and alicyclic compounds with hydroxyl groups . Future research may focus on exploring more environmentally friendly and economically competitive processes for the synthesis of biologically and synthetically important phosphorus-bearing compounds .
属性
IUPAC Name |
[methyl(phenoxy)phosphoryl]oxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13O3P/c1-17(14,15-12-8-4-2-5-9-12)16-13-10-6-3-7-11-13/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUPGAFDTWIMBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064731 | |
| Record name | Diphenyl methylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyl methylphosphonate | |
CAS RN |
7526-26-3 | |
| Record name | Diphenyl methylphosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7526-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonic acid, P-methyl-, diphenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007526263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, P-methyl-, diphenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diphenyl methylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenyl methylphosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.535 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

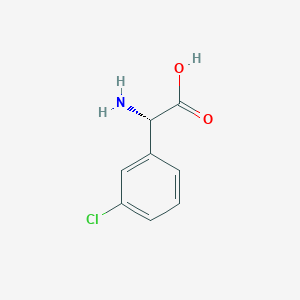
![2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid](/img/structure/B48342.png)
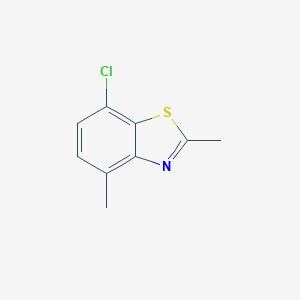
![4-[2-[(1-Carboxy-4-hydroxybutyl)amino]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid](/img/structure/B48345.png)
